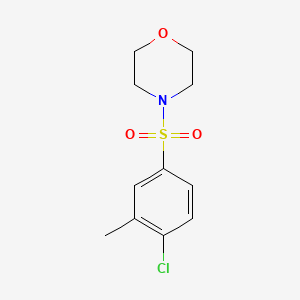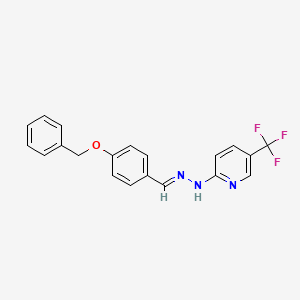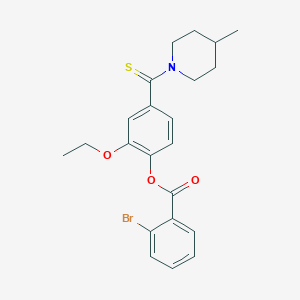![molecular formula C26H24N2O3S B11520673 Ethyl 4-[4-(benzyloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11520673.png)
Ethyl 4-[4-(benzyloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[4-(benzyloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a phenyl group, and a thioxo group attached to a tetrahydropyrimidine ring
Preparation Methods
The synthesis of Ethyl 4-[4-(benzyloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Synthesis of the tetrahydropyrimidine ring: The 4-(benzyloxy)benzaldehyde is then reacted with ethyl acetoacetate and thiourea under acidic conditions to form the tetrahydropyrimidine ring.
Final coupling reaction: The resulting intermediate is then coupled with phenyl isocyanate to form the final product, this compound.
Chemical Reactions Analysis
Ethyl 4-[4-(benzyloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where the benzyl group can be replaced with other substituents using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-[4-(benzyloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(benzyloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Ethyl 4-[4-(benzyloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
N-[4-(benzyloxy)phenyl]-N’-[2-chloro-6-(4-methoxyphenoxy)benzyl]urea: This compound also contains a benzyloxyphenyl group and is used in medicinal chemistry for its potential therapeutic properties.
4-(benzyloxy)phenylboronic acid pinacol ester: This compound is used in organic synthesis and has similar structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H24N2O3S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
ethyl 6-phenyl-4-(4-phenylmethoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C26H24N2O3S/c1-2-30-25(29)22-23(19-11-7-4-8-12-19)27-26(32)28-24(22)20-13-15-21(16-14-20)31-17-18-9-5-3-6-10-18/h3-16,24H,2,17H2,1H3,(H2,27,28,32) |
InChI Key |
ZGBTVOSWFFUSNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-phenylprop-2-enamide](/img/structure/B11520604.png)
![2-(4-Chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11520607.png)
![7-methoxy-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11520608.png)

![Ethyl 4-{[2-(2-fluorophenyl)-1,3-thiazolidine-3-carbothioyl]amino}benzoate](/img/structure/B11520621.png)
![[2,3,4-triacetyloxy-5-(4-methylanilino)-5-oxopentyl] acetate](/img/structure/B11520633.png)
![Benzyl {[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11520636.png)
![4-{(E)-[5-oxo-2-(thiophen-2-yl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B11520640.png)
![(3-chlorophenyl)[5-(4-ethylphenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11520644.png)
![1-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11520657.png)

